molecular formula C22H19N3 B12591483 1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- CAS No. 490027-52-6

1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl-

Katalognummer: B12591483
CAS-Nummer: 490027-52-6
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: POBOCVYOIRNYFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with diphenylmethyl, methyl, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with benzyl chloride derivatives in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted triazole derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

490027-52-6

Molekularformel

C22H19N3

Molekulargewicht

325.4 g/mol

IUPAC-Name

1-benzhydryl-3-methyl-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H19N3/c1-17-23-22(20-15-9-4-10-16-20)25(24-17)21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21H,1H3

InChI-Schlüssel

POBOCVYOIRNYFC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=N1)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.